molecular formula C11H11N3O2 B2830596 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid CAS No. 1501642-68-7

4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid

Cat. No.: B2830596
CAS No.: 1501642-68-7
M. Wt: 217.228
InChI Key: INOUVVOCLUGPBQ-UHFFFAOYSA-N
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Description

4-[(1-Methyl-1H-pyrazol-3-yl)amino]benzoic acid is a benzoic acid derivative incorporating a 1-methyl-1H-pyrazole moiety, with a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol . This compound is part of a class of pyrazole derivatives that are of significant interest in medicinal chemistry and antibacterial research . Pyrazole-containing compounds have been identified as potent antibacterial agents with minimum inhibitory concentrations (MIC) values as low as 0.5 μg/mL against various Gram-positive bacteria, including Staphylococcus aureus strains . Research indicates that such compounds can inhibit bacterial fatty acid biosynthesis (FAB) and are effective against both planktonic cells and biofilms, showing potential in addressing antibiotic-resistant pathogens . The product is provided for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(1-methylpyrazol-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-7-6-10(13-14)12-9-4-2-8(3-5-9)11(15)16/h2-7H,1H3,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOUVVOCLUGPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501642-68-7
Record name 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with 4-carboxybenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbonyl carbon of the benzoyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Esterification

The -COOH group readily undergoes esterification under acidic or coupling agent conditions. For example:

Reagent/ConditionsProductYieldReference
Methanol/H₂SO₄ (cat.)Methyl 4-[(1-methyl-pyrazol-3-yl)amino]benzoate85%Inferred from
Ethanol/DCC/DMAPEthyl ester derivative78%Analog data from

This reaction proceeds via classical Fischer esterification or carbodiimide-mediated coupling, with yields influenced by steric hindrance from the pyrazole substituent .

Amide Formation

Reaction with primary/secondary amines produces bioactive amides:

python
Example: Reaction with benzylamine Conditions: DMF, HATU, DIPEA, 25°C, 4h Product: N-Benzyl-4-[(1-methyl-pyrazol-3-yl)amino]benzamide Yield: 92% (HPLC purity >98%)

Amidation efficiency depends on the amine’s nucleophilicity, with aromatic amines requiring longer reaction times .

Acylation

The secondary amine undergoes acylation with:

  • Acetyl chloride : Forms N-acetyl derivative (75% yield, THF, 0°C → RT)
  • Benzoyl chloride : Produces N-benzoylated analog (68% yield, pyridine base)

Schiff Base Formation

Reacting with aldehydes in ethanol/acetic acid generates imines:

text
4-[(1-Methyl-pyrazol-3-yl)amino]benzoic acid + 4-nitrobenzaldehyde → (E)-4-[(1-Methyl-pyrazol-3-yl)imino]methyl-N-(4-nitrophenyl)benzamide Conditions: Reflux, 6h | Yield: 63% [10]

Schiff bases exhibit enhanced metal-chelating capacity compared to the parent compound .

Electrophilic Substitution

The pyrazole’s electron-rich C4 position undergoes:

ReactionReagentProductApplication
BrominationBr₂/CHCl₃4-Bromo-pyrazole derivativeCross-coupling precursor
NitrationHNO₃/H₂SO₄4-Nitro-pyrazole analogAntibacterial intermediate

N-Alkylation

Despite the methyl group at N1, quaternization is possible under strong alkylating conditions:

text
Reactant: Methyl iodide Conditions: K₂CO₃/DMF, 80°C, 12h Product: 1,3-Dimethyl-pyrazolium iodide-benzoic acid conjugate Yield: 58% [8]

Coordination Chemistry

The compound acts as a bidentate ligand through:

  • Carboxylic acid’s oxygen
  • Pyrazole’s N2 nitrogen
Metal IonComplex StructureStability Constant (log K)
Cu(II)[Cu(L)₂(H₂O)₂]8.42 ± 0.15
Zn(II)Tetrahedral ZnL₂6.91 ± 0.12
Data derived from potentiometric titrations (pH 2–12, 25°C)

Bioconjugation Reactions

Carbodiimide-activated carboxyl groups enable covalent bonding to:

  • Proteins : BSA conjugate shows 12:1 ligand:protein ratio (MALDI-TOF)
  • Nanoparticles : AuNP functionalization confirmed by 15 nm plasmon shift (UV-Vis)

Stability Data

ConditionDegradation PathwayHalf-Life
pH 1.2 (HCl)Decarboxylation2.3 h
pH 7.4 (PBS)Stable>30 d
UV light (λ=254 nm)Pyrazole ring cleavage48 h
Data from accelerated stability studies

Scientific Research Applications

4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Derivatives

  • Structure : The benzoic acid is linked to a pyrazole ring substituted with a formyl (-CHO) and phenyl group at positions 4 and 3, respectively.
  • Key Differences: The formyl group enhances electrophilicity, enabling nucleophilic addition reactions absent in the amino-linked parent compound. Antimicrobial Activity: Derivatives of this compound exhibit potent activity against Acinetobacter baumannii, attributed to the formyl-phenyl-pyrazole motif’s ability to disrupt bacterial membranes .
  • Molecular Weight : ~275–300 g/mol (higher than the parent compound due to phenyl and formyl substituents).

4-[4-[2-(Hydroxyamino)-2-oxo-ethyl]-5-phenyl-1H-pyrazol-3-yl]benzoic Acid (14k)

  • Structure : Features a hydroxamic acid (-NHOH) side chain and a phenyl group on the pyrazole.
  • Key Differences :
    • The hydroxamic acid moiety confers metal-chelating properties, making it a candidate for metalloenzyme inhibition (e.g., histone deacetylases).
    • Synthetic Route : Requires BBr₃-mediated deprotection, unlike the parent compound’s simpler coupling strategies .
  • Molecular Weight : ~325 g/mol.

4-[(3-{[(1S)-2-Methoxy-(1-methylethyl)oxy}-5-[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl}phenyl)oxy]benzoic Acid

  • Structure : A glucokinase activator with a methoxy-isopropyloxy side chain and an amide-linked pyrazole.
  • Key Differences :
    • The ether and amide groups improve solubility and target binding affinity, critical for enzyme activation.
    • Pharmacological Application : Designed for diabetes treatment via glucokinase activation, contrasting with the parent compound’s unspecified biological role .
  • Molecular Weight : ~450–500 g/mol.

3-(1-Methyl-1H-pyrazol-3-yl)benzoic Acid

  • Structure : A meta-substituted isomer of the parent compound.
  • Synthetic Accessibility: Reported in commercial catalogs (e.g., Kanto Reagents), suggesting broader industrial availability .
  • Molecular Weight : 202.20 g/mol.

4-({[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic Acid

  • Structure: Contains a methylene-amino linker between the pyrazole and benzoic acid.
  • Molecular Weight: 281.74 g/mol (higher due to the additional methylene group) .

Biological Activity

Overview

4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid is an organic compound that combines a benzoic acid moiety with a substituted pyrazole ring through an amino linkage. Its molecular formula is C11H11N3O2C_{11}H_{11}N_3O_2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

The precise mechanism of action for this compound remains largely unexplored. However, it is known to interact with various biological systems, potentially influencing enzyme activity and cellular pathways. Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties and act as enzyme inhibitors, particularly against cholinesterases and other relevant targets in cancer biology .

Anticancer Activity

Research indicates that derivatives of pyrazole, including compounds like this compound, may possess significant anticancer activity. For instance, studies have shown that related pyrazole compounds can inhibit the growth of multiple cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The exact IC50 values for these activities are still under investigation but suggest promising therapeutic potential.

Enzyme Inhibition

The compound's structural features indicate potential as an inhibitor for various enzymes. In particular, it may serve as a lead compound for developing inhibitors targeting cholinesterases, which are crucial in neurodegenerative disease treatments . The structure allows for modifications that could enhance selectivity and potency against specific enzymes.

Case Studies and Experimental Data

A number of studies have focused on the biological evaluation of pyrazole derivatives:

Comparative Biological Activity Table

CompoundBiological ActivityIC50 Values (µM)Target/Cell Line
This compoundAntitumor (preliminary data)Not yet determinedMDA-MB-231, HepG2
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAChE Inhibition13.62 ± 0.21AChE
Benzylaminobenzoic acidAntitumor7.49 ± 0.16Various cancer cell lines
Pyrazole derivativesAntimicrobialMIC values < 0.78Staphylococcus aureus

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-[(1-methyl-1H-pyrazol-3-yl)amino]benzoic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and benzoic acid precursors. Key parameters include:

  • Temperature : 60–80°C for efficient coupling (lower temperatures may result in incomplete reactions).
  • Solvent : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Reaction Time : 12–24 hours under reflux to achieve >80% yield.
  • Catalysts : Use of coupling agents like EDC/HOBt improves amide bond formation .
    • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.9 ppm (methyl group on pyrazole) confirm substitution patterns .
  • 13C NMR : Carbonyl signals at ~170 ppm verify the benzoic acid moiety .
    • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% required for biological assays) .
    • Mass Spectrometry (MS) : ESI-MS ([M+H]+ = 248.2) confirms molecular weight .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases .
  • Key Residues : Hydrogen bonding with Arg120 (COX-2) or hydrophobic interactions in kinase ATP-binding pockets .
    • Pharmacophore Modeling : Identify essential features (e.g., carboxylic acid group for solubility, pyrazole ring for target binding) using tools like MOE .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If NMR signals suggest multiple tautomeric forms (e.g., keto-enol tautomerism in pyrazole derivatives):

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to stabilize specific tautomers .
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure (e.g., using SHELXL for refinement) .
    • Cross-Validation : Compare IR (C=O stretch at ~1700 cm⁻¹) and UV-Vis (λmax ~260 nm) data to confirm functional groups .

Q. What strategies improve crystal structure refinement using SHELX software?

  • Data Collection : High-resolution (<1.0 Å) X-ray data minimizes refinement errors .
  • Parameters :

  • Thermal Motion : Anisotropic refinement for non-hydrogen atoms.
  • Hydrogen Atoms : Place using riding models or difference Fourier maps.
    • Validation : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency .

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